

Multi-dose treatment regimen to maintain RS102895 plasma levels.

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Compound of Interest		
Compound Name:	RS102895	
Cat. No.:	B15602449	Get Quote

Technical Support Center: RS102895 Multi-Dose Treatment Regimen

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing a multi-dose treatment regimen to maintain stable plasma levels of **RS102895**, a potent CCR2 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the recommended multi-dose regimen for **RS102895** to maintain stable plasma concentrations?

A1: Based on pharmacokinetic studies, a multi-dose regimen of 5 mg/kg administered every 6 hours has been shown to maintain trough plasma concentrations of **RS102895** above 20 ng/ml over a 24-hour period.[1] This concentration is sufficient to inhibit monocyte migration in response to a CCL2 gradient.[1]

Q2: Why is a multi-dose regimen necessary for **RS102895**?

A2: **RS102895** has a short plasma half-life of approximately 1 hour.[1][2] A single dose is rapidly cleared from the plasma and is insufficient to effectively block monocyte recruitment.[1] [2] By 9 hours after a single injection, **RS102895** is no longer detectable in the plasma.[1] Dosing every 6 hours prevents the complete clearance of the drug.[1]



Q3: What is the mechanism of action of RS102895?

A3: **RS102895** is a potent and specific antagonist of the C-C chemokine receptor 2 (CCR2).[3] [4][5] It binds to the β subunit of the CCR2 receptor, inhibiting the signaling of its ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[1][4] This inhibition blocks the recruitment of inflammatory monocytes to sites of inflammation.[1]

Q4: What are the primary applications of using **RS102895** in research?

A4: **RS102895** is primarily used to study the role of the CCL2/CCR2 signaling axis in various pathological conditions. This includes research in inflammation, immunology, vaccine response amplification, diabetic nephropathy, and neuropathic pain.[1][6][7][8]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the implementation of the **RS102895** multi-dose regimen.

Troubleshooting & Optimization

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Issue	Possible Cause(s)	Suggested Solution(s)
Lower than expected plasma concentrations of RS102895.	- Incomplete drug dissolution: The compound may not be fully solubilized in the vehicle Administration variability: Inconsistent injection technique (e.g., intraperitoneal vs. subcutaneous leakage) Rapid metabolism/clearance: Animal strain or model-specific differences in drug metabolism.	- Optimize formulation: Ensure complete dissolution of RS102895 in the chosen vehicle. Sonication may aid dissolution.[3] - Refine administration technique: Ensure proper and consistent administration of the full dose Conduct a pilot pharmacokinetic study: Determine the pharmacokinetic profile in your specific animal model and adjust the dosing regimen if necessary.
High variability in plasma concentrations between animals.	- Inconsistent dosing schedule: Deviations from the 6-hour dosing interval Biological variability: Inherent differences in drug absorption and metabolism among individual animals.	- Strict adherence to dosing schedule: Use a precise timer and consistent handling procedures for all animals Increase sample size: A larger number of animals per group can help to account for biological variability.
Signs of toxicity in treated animals (e.g., weight loss, lethargy).	- Drug accumulation: Although the 5 mg/kg every 6 hours regimen was not found to cause accumulation, individual animal differences could lead to higher than expected plasma levels.[1] - Off-target effects: RS102895 can also inhibit human α1a and α1d receptors and the rat 5HT1a receptor at higher concentrations.[3][5]	- Monitor animals closely: Record body weight and clinical observations daily Measure trough plasma levels: Confirm that plasma concentrations are not exceeding the target range Reduce the dose: If toxicity is observed, consider a dose reduction and re-evaluate plasma levels and efficacy.



Lack of efficacy despite maintaining target plasma levels. - Insufficient target
engagement: The required
plasma concentration for
efficacy in your specific
disease model may be higher
than 20 ng/ml. - Alternative
signaling pathways: The
biological process being
studied may not be solely
dependent on the CCL2/CCR2
axis.

- Perform a dose-response study: Evaluate the efficacy of a range of doses to determine the optimal therapeutic concentration for your model. - Investigate alternative mechanisms: Explore the potential involvement of other chemokine pathways or inflammatory mediators.

Experimental Protocols

Protocol 1: Preparation and Administration of RS102895 for In Vivo Studies

Materials:

- RS102895 powder
- Vehicle (e.g., sterile water, 10% DMSO in corn oil)[1][3]
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Syringes and needles for administration (e.g., 27-gauge)

Procedure:

- Vehicle Preparation: Prepare the chosen vehicle under sterile conditions. For a 10% DMSO in corn oil solution, add 1 part DMSO to 9 parts corn oil and mix thoroughly.[3]
- RS102895 Solution Preparation:



- Weigh the appropriate amount of RS102895 powder to achieve the desired final concentration for a 5 mg/kg dose.
- Add the vehicle to the powder to achieve the final desired concentration (e.g., 0.5 mg/mL for a 100 μL injection volume in a 25g mouse).
- Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[3]
- Administration:
 - Administer 5 mg/kg of the RS102895 solution via intraperitoneal (i.p.) injection.[1]
 - Repeat the administration every 6 hours for the duration of the experiment.[1]

Protocol 2: Measurement of RS102895 Plasma Concentration by Mass Spectrometry

Materials:

- Blood collection tubes (heparinized)
- Centrifuge
- Microcentrifuge tubes
- Acetonitrile with an internal standard (e.g., RS504393)
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

- Plasma Collection:
 - At designated time points (e.g., trough levels just before the next dose), collect blood from animals via an appropriate method (e.g., cardiac puncture) into heparinized tubes.[1]

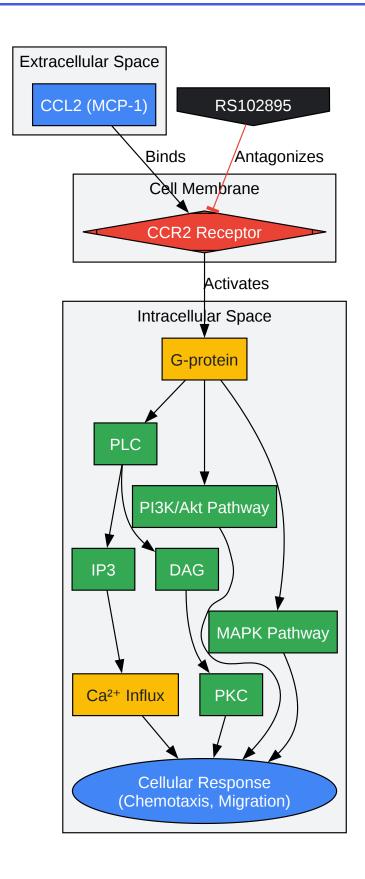


- Centrifuge the blood at a specified speed and duration (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
- Carefully collect the plasma supernatant and store it at -80°C until analysis.
- Sample Preparation:
 - Prepare a standard curve by spiking control plasma with known concentrations of RS102895 (e.g., 0-1000 ng/ml).[1]
 - To precipitate proteins, add cold acetonitrile containing an internal standard to the plasma samples and standards.
 - Vortex the samples and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
 - Transfer the supernatant to new tubes for analysis.
- LC-MS/MS Analysis:
 - Analyze the samples using an LC-MS/MS system.
 - Quantify RS102895 levels by monitoring specific ion transitions (e.g., m/z 391.3 → 202.2 for RS102895).[1]
 - Calculate the concentration of RS102895 in the plasma samples by comparing their peak area ratios (RS102895 to internal standard) to the standard curve.[1]

Visualizations

Diagram 1: CCL2/CCR2 Signaling Pathway





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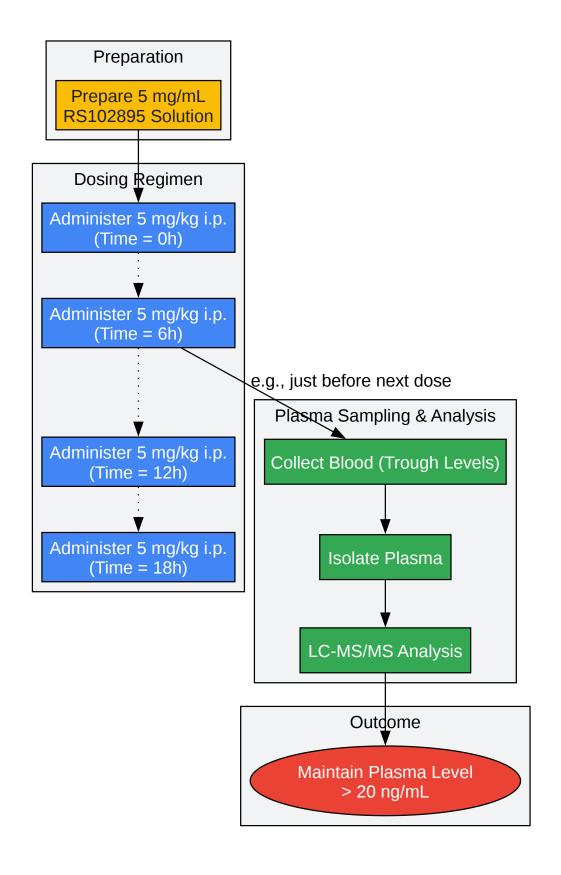


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Caption: The signaling pathway of the CCL2/CCR2 axis and the antagonistic action of **RS102895**.

Diagram 2: Experimental Workflow for Maintaining RS102895 Plasma Levels





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Caption: Workflow for the multi-dose treatment regimen of **RS102895** to maintain therapeutic plasma levels.

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